molecular formula C19H19ClN6O B12493972 [1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B12493972
M. Wt: 382.8 g/mol
InChI Key: FIWQQNKIIRJOBV-UHFFFAOYSA-N
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Description

[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a pyridinyl-piperazine moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.

    Attachment of the Pyridinyl-Piperazine Moiety: The final step involves the coupling of the pyridinyl-piperazine moiety to the triazole-chlorophenyl intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an anti-tubercular agent, exhibiting significant activity against Mycobacterium tuberculosis .

Industry

In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound inhibits the growth of Mycobacterium tuberculosis by targeting key enzymes involved in the bacterial cell wall synthesis and metabolic pathways. The triazole ring and chlorophenyl group play crucial roles in binding to the active sites of these enzymes, disrupting their function and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of the chlorophenyl group enhances its ability to interact with specific molecular targets, making it a valuable compound for both research and industrial applications.

Properties

Molecular Formula

C19H19ClN6O

Molecular Weight

382.8 g/mol

IUPAC Name

[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H19ClN6O/c1-14-18(22-23-26(14)16-6-4-5-15(20)13-16)19(27)25-11-9-24(10-12-25)17-7-2-3-8-21-17/h2-8,13H,9-12H2,1H3

InChI Key

FIWQQNKIIRJOBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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